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Introduction

AZDA4547 is a potent and selective, orally bioavailable small-molecule inhibitor of the fibroblast
growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Specifically, it shows high
potency for FGFR1, 2, and 3, which are key drivers in various cellular processes, including
proliferation, differentiation, and angiogenesis.[2][3] Genomic alterations such as gene
amplification, activating mutations, and fusions in FGFR genes can lead to aberrant signaling,
which is implicated in the tumorigenesis and progression of numerous cancers.[4] The targeted
inhibition of this pathway by AZD4547 has made it a valuable tool in basic science research
and a candidate for clinical investigation in cancers with deregulated FGFR signaling.[1][4] This
guide provides a comprehensive overview of AZD4547, its mechanism of action, quantitative
data, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

AZD4547 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1, 2,
and 3.[5] This action prevents the autophosphorylation of the receptor, thereby blocking the
initiation of downstream signaling cascades. The primary pathways affected by FGFR
activation include the Ras/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT
pathway, crucial for cell survival.[6][7] Additionally, FGFR signaling can activate the PLCy
pathway. By inhibiting the initial phosphorylation event, AZD4547 effectively attenuates these
downstream signals, leading to decreased cell proliferation and increased apoptosis in FGFR-
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dependent cancer cells.[2][8][9] While highly selective for FGFR1-3, AZD4547 shows
significantly lower potency against FGFR4 and other kinases like VEGFR2 (KDR).[3][4][10]

Quantitative Data

The following tables summarize the inhibitory activity of AZD4547 from in vitro kinase assays,
cellular proliferation assays, and in vivo efficacy studies.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

Kinase Target IC50 (nM) Source(s)
FGFR1 0.2 [3][4]
FGFR2 2.5 [31[4]
FGFR3 1.8 [31[4]
FGFR4 165 [3][4]
VEGFR2 (KDR) 24 [3]

RIPK1 12 [11]

TRKA 8.8 -18.7 [12]

TRKB 7.6-22.6 [12]

TRKC 1.0-2.9 [12]

Table 2: In Vitro Cellular Antiproliferative Activity of AZD4547
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. G150/ IC50
Cell Line Cancer Type FGFR Status (M) Source(s)
n
Multiple )
KMS-11 FGFR3 Fusion 281 [3]
Myeloma

FGFR1

SUM-527PE Breast Cancer o 18 [3]
Amplification
FGFR1

NCI-H1581 Lung Cancer o 3-111 [13][14]
Amplification
FGFR1

DMS114 Lung Cancer o 3-111 [13][14]
Amplification
FGFR2

SNU-16 Gastric Cancer o ~100-200 [15]
Amplification
FGFR3

RT-112 Bladder Cancer ) 100-200 [12]
Expression
TPM3-NTRK1

KM12(Luc) Colon Cancer ] 49.7 - 100 [12]
Fusion

Table 3: In Vivo Antitumor Efficacy of AZD4547 in Xenograft Models
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Xenograft Cancer FGFR Antitumor
Dosage Source(s)
Model Type Status Effect
Dose-
Multiple FGFR3 12.5 mg/kg, dependent
KMS-11 . _ [5]
Myeloma Fusion oral, daily growth
inhibition
High
Colorectal - Growth
NCI-H716 FGFR1/2 Not specified o 9]
Cancer ) inhibition
Expression
Squamous Tumor
FGFR1 12.5 mg/kg, _
LG120 NSCLC o i stasis/regress  [13][14]
Amplification oral, daily )
(PDTX) ion
Ovarian Drug- 25 mg/kg, Decreased
A2780 N _ _ [16]
Cancer sensitive oral, daily tumor weight
) Ovarian Drug- 25 mg/kg, Decreased
SKOV3ip1 N . . [16]
Cancer sensitive oral, daily tumor weight

Experimental Protocols
Protocol 1: In Vitro Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of

AZD4547 against a specific FGFR kinase using a radiometric assay with [y-32P]ATP.

» Reagent Preparation:

o

Brij-35.

o

concentration of 5-10 nM.

o

kinase buffer to a final concentration of 0.2 mg/mL.

Kinase Buffer: 20 mM Tris-HCI (pH 7.5), 10 mM MgClz, 1 mM EGTA, 1 mM DTT, 0.01%

Enzyme Solution: Prepare recombinant human FGFR1 kinase in kinase buffer to a final

Substrate Solution: Prepare a synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in
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o ATP Solution: Prepare ATP in kinase buffer. For IC50 determination, use a concentration

equal to the Km of the kinase for ATP. Add [y-32P]ATP to a specific activity of approximately
500 cpm/pmol.

o AZD4547 Stock: Prepare a 10 mM stock solution in DMSO and create serial dilutions in

kinase buffer.

o Stop Solution: 3% Phosphoric acid.

o Assay Procedure:

Add 5 pL of each AZD4547 dilution to the wells of a 96-well plate. Include "no inhibitor"
(DMSO vehicle) and "no enzyme" controls.

Add 20 pL of the Enzyme Solution to each well except the "no enzyme" control.
Add 20 pL of the Substrate/ATP/[y-32P]ATP mixture to all wells to initiate the reaction.
Incubate the plate at 30°C for 20-40 minutes.

Stop the reaction by adding 50 uL of Stop Solution to each well.

o Detection and Analysis:

[e]

Transfer 25 pL from each well onto a phosphocellulose filter mat.

Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid and once
with acetone.

Allow the mat to air dry and measure the radioactivity in each spot using a scintillation
counter.

Calculate the percentage of inhibition for each AZD4547 concentration relative to the "no
inhibitor" control.

Plot the percent inhibition against the log of the AZD4547 concentration and fit the data to
a sigmoidal dose-response curve to determine the IC50 value.
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Protocol 2: Cell Viability/Proliferation Assay (MTT-based)

This protocol describes how to measure the effect of AZD4547 on the viability and proliferation
of cancer cell lines.[17][18]

o Cell Plating:

o Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density
(e.g., 2,000-10,000 cells/well) in 100 uL of complete growth medium.

o Incubate the plate for 24 hours at 37°C in a 5% CO:z incubator to allow cells to attach.
e Compound Treatment:

o Prepare serial dilutions of AZD4547 in complete growth medium at 2x the final desired
concentrations.

o Remove the medium from the wells and add 100 pL of the diluted AZD4547 solutions.
Include wells with vehicle (DMSO) control.

o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
e MTT Addition and Incubation:

o Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile PBS.

o Add 10 pL of the MTT solution to each well.[19]

o Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
 Solubilization and Measurement:

o Add 100 pL of solubilization solution (e.g., 10% SDS in 0.01 M HCI) to each well.

o Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to
dissolve the formazan crystals.[18]

o Measure the absorbance at 570 nm using a microplate reader.
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o Data Analysis:

o Subtract the average absorbance of background wells (media only) from all other
readings.

o Calculate the percentage of cell viability for each treatment relative to the vehicle control.

o Plot the percent viability against the log of the AZD4547 concentration and determine the
GI50/IC50 value using non-linear regression.

Protocol 3: Western Blot Analysis for FGFR Pathway
Inhibition

This protocol is for assessing the phosphorylation status of FGFR and its downstream effectors
(e.g., FRS2, ERK, AKT) following AZD4547 treatment.[2][20]

e Cell Culture and Lysis:
o Plate cells in 6-well plates and grow until they reach 70-80% confluency.
o Serum-starve the cells for 12-24 hours if assessing ligand-stimulated phosphorylation.

o Treat cells with various concentrations of AZD4547 for a specified time (e.g., 1-4 hours).
Include a vehicle control.

o If applicable, stimulate the cells with a ligand (e.g., FGF2) for 10-15 minutes before
harvesting.

o Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
e Protein Quantification and Sample Preparation:

o Determine the protein concentration of each lysate using a BCA or Bradford assay.
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o Normalize the protein concentrations and prepare samples by adding Laemmli sample
buffer and boiling at 95°C for 5 minutes.

e SDS-PAGE and Protein Transfer:
o Load equal amounts of protein (e.g., 20-40 ug) per lane onto an SDS-polyacrylamide gel.
o Run the gel to separate proteins by size.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with
0.1% Tween-20) for 1 hour at room temperature.[21]

o Incubate the membrane with a primary antibody specific for the phosphorylated protein of
interest (e.g., anti-p-FGFR, anti-p-ERK) overnight at 4°C.

o Wash the membrane three times with TBST for 5-10 minutes each.

o Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room
temperature.[21]

o Wash the membrane again three times with TBST.

e Detection and Analysis:
o Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
o Detect the signal using an imaging system or X-ray film.

o To normalize for protein loading, strip the membrane and re-probe with an antibody
against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein (e.g.,
B-actin).

Protocol 4: In Vivo Xenograft Study
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This protocol provides a general framework for evaluating the antitumor efficacy of AZD4547 in
a subcutaneous mouse xenograft model.[22][23] All animal experiments must be conducted in
accordance with institutional and national animal welfare guidelines.[24]

e Cell Implantation:
o Use immunocompromised mice (e.g., athymic nude or NSG mice).

o Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often
mixed 1:1 with Matrigel.

o Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each
mouse.

e Tumor Growth and Cohort Randomization:
o Monitor the mice for tumor formation.

o Once tumors reach a palpable, measurable size (e.g., 100-200 mm3), randomize the mice
into treatment and control groups (n=8-10 mice per group).

o Measure tumor volume using digital calipers (Volume = 0.5 x Length x Width?2) and record
the body weight of each mouse.

e Drug Administration:
o Prepare AZD4547 in a suitable vehicle for oral administration (e.g., 0.5% HPMC).

o Administer AZD4547 orally (p.0.) to the treatment group at a predetermined dose and
schedule (e.g., 12.5 mg/kg, once daily).

o Administer the vehicle alone to the control group using the same schedule.
e Monitoring and Endpoints:
o Measure tumor volumes and body weights 2-3 times per week.

o Monitor the animals for any signs of toxicity or distress.[23]
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o The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control
group reach a predetermined maximum size.

o At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., pharmacodynamic analysis by western blot or IHC).

o Data Analysis:
o Plot the mean tumor volume = SEM for each group over time.

o Calculate the tumor growth inhibition (TGI) percentage. TGI (%) = [1 - (Mean volume of
treated group at endpoint / Mean volume of control group at endpoint)] x 100.

Visualizations

The following diagrams illustrate key concepts related to AZD4547's mechanism and
application in research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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